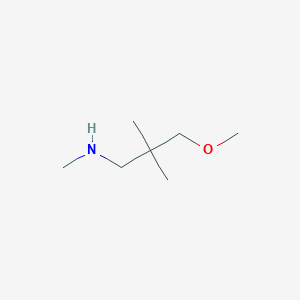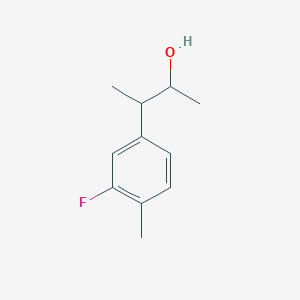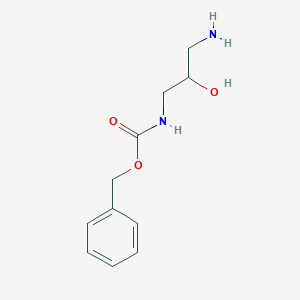
Benzyl (3-amino-2-hydroxypropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-amino-2-hydroxypropyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is a derivative of carbamic acid and features both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl (3-amino-2-hydroxypropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 3-amino-1,2-propanediol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyl chloroformate.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Oxidation: Benzyl (3-amino-2-hydroxypropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl (3-oxo-2-hydroxypropyl)carbamate.
Reduction: Formation of benzyl (3-amino-2-hydroxypropyl)amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl (3-amino-2-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent to improve material properties.
作用機序
The mechanism of action of benzyl (3-amino-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- Benzyl (3-hydroxypropyl)carbamate
- Benzyl (2-amino-2-hydroxypropyl)carbamate
- Benzyl (3-amino-1-hydroxypropyl)carbamate
Uniqueness
Benzyl (3-amino-2-hydroxypropyl)carbamate is unique due to the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. This structural feature allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
benzyl N-(3-amino-2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8,12H2,(H,13,15) |
InChIキー |
CVCATGYQUWRCBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


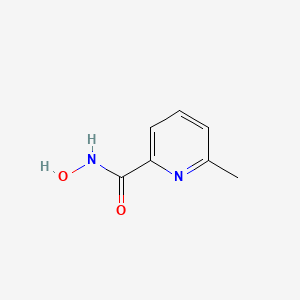
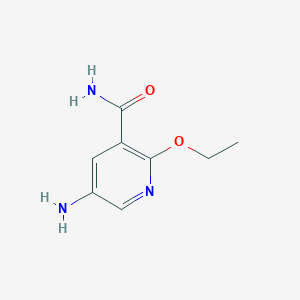
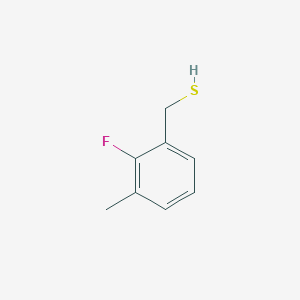
![1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13310364.png)
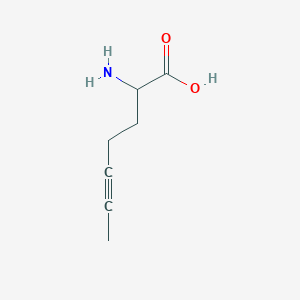
![2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine](/img/structure/B13310372.png)
![2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13310378.png)


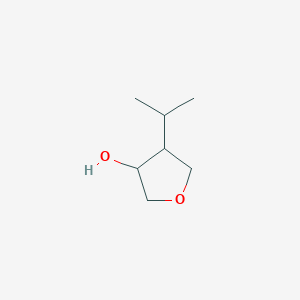

![4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B13310393.png)
